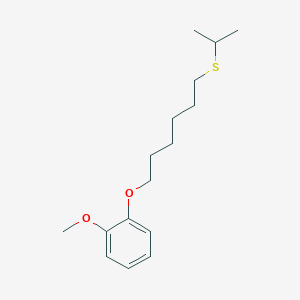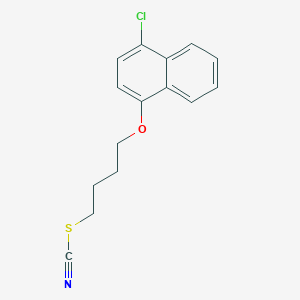![molecular formula C20H24ClNO6 B3847321 4-[4-(4-Chloronaphthalen-1-yl)oxybutyl]morpholine;oxalic acid](/img/structure/B3847321.png)
4-[4-(4-Chloronaphthalen-1-yl)oxybutyl]morpholine;oxalic acid
概要
説明
4-[4-(4-Chloronaphthalen-1-yl)oxybutyl]morpholine;oxalic acid is a complex organic compound that features a morpholine ring attached to a butyl chain, which is further linked to a chloronaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chloronaphthalen-1-yl)oxybutyl]morpholine typically involves a multi-step process:
Formation of the Chloronaphthalene Intermediate: The initial step involves the chlorination of naphthalene to produce 4-chloronaphthalene.
Attachment of the Butyl Chain: The chloronaphthalene is then reacted with a butyl halide under basic conditions to form 4-(4-chloronaphthalen-1-yl)butyl halide.
Morpholine Ring Introduction: The butyl halide intermediate is subsequently reacted with morpholine to yield 4-[4-(4-chloronaphthalen-1-yl)oxybutyl]morpholine.
Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-[4-(4-Chloronaphthalen-1-yl)oxybutyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The chloronaphthalene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted naphthalene derivatives.
科学的研究の応用
4-[4-(4-Chloronaphthalen-1-yl)oxybutyl]morpholine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-[4-(4-Chloronaphthalen-1-yl)oxybutyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The chloronaphthalene moiety may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(4-Chloronaphthalen-1-yl)oxyaniline: This compound features a similar chloronaphthalene moiety but with an aniline group instead of a morpholine ring.
(4-Chloronaphthalen-1-yl)boronic acid: This compound contains a boronic acid group, which can be used in Suzuki-Miyaura coupling reactions.
Uniqueness
4-[4-(4-Chloronaphthalen-1-yl)oxybutyl]morpholine is unique due to the presence of both the morpholine ring and the chloronaphthalene moiety
特性
IUPAC Name |
4-[4-(4-chloronaphthalen-1-yl)oxybutyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2.C2H2O4/c19-17-7-8-18(16-6-2-1-5-15(16)17)22-12-4-3-9-20-10-13-21-14-11-20;3-1(4)2(5)6/h1-2,5-8H,3-4,9-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMFWYKMAGPSHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate](/img/structure/B3847242.png)
![4-[3-(3-chlorophenoxy)propyl]morpholine](/img/structure/B3847249.png)

![Diethyl 2-[5-(3-methoxyphenoxy)pentyl]propanedioate](/img/structure/B3847258.png)
![1-[5-(3-phenoxyphenoxy)pentyl]piperidine](/img/structure/B3847264.png)

![3-phenyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acrylamide](/img/structure/B3847288.png)
![4-[3-(2-tert-butylphenoxy)propyl]morpholine](/img/structure/B3847294.png)
![N-[2-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}amino)ethyl]isonicotinamide](/img/structure/B3847299.png)
![4-[5-(4-methoxyphenoxy)pentyl]morpholine](/img/structure/B3847307.png)
![4-[4-(2-chlorophenoxy)butyl]morpholine](/img/structure/B3847313.png)
![2-methyl-8-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3847331.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B3847337.png)
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B3847342.png)
